molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Cat. No.: B1446114
CAS No.: 936648-52-1
M. Wt: 257.73 g/mol
InChI Key: LVIYPEDTJUXAOW-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4'-piperidine]-HCl (CAS 936648-40-7) is a hydrochloride salt featuring a spirocyclic scaffold that combines a chroman (benzopyran) ring and a piperidine moiety. Its molecular formula is C₁₃H₁₅ClFNO₂, with a molecular weight of 271.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl typically involves a multi-step process One common method starts with the preparation of the chromanone intermediate, which is then subjected to a spirocyclization reaction with a piperidine derivativeThe final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

Scientific Research Applications

6-Fluorospiro[chroman-2,4’-piperidine]-HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and ion channels. This interaction can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Core Structure Modifications

Spiro[chroman-2,4'-piperidin]-4-one Hydrochloride (CAS 159635-39-9)

  • Molecular Formula: C₁₃H₁₆ClNO₂ (MW 253.73 g/mol).
  • Key Difference : Lacks the 6-fluoro substituent on the chroman ring.

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl (CAS 1051383-06-2)

  • Molecular Formula : C₁₃H₁₅ClN₂O₄ (MW 298.72 g/mol).
  • Key Difference: Nitro (-NO₂) group replaces fluorine at the 6-position.
  • Implications : The nitro group is strongly electron-withdrawing, which may alter electronic distribution and reactivity. However, nitro groups are often associated with higher toxicity, making the fluoro derivative a safer candidate .

Piperidine Derivatives (e.g., 3-Benzoyl-1-ethyl-4-hydroxy-4-phenyl piperidine HCl)

  • Key Difference: Non-spirocyclic structures with varied substituents (e.g., benzoyl, hydroxy-phenyl).
  • Implications: These derivatives exhibit H₁ receptor antagonism, suggesting divergent pharmacological targets compared to the spirochromanone scaffold .

Physicochemical Properties

Property 6-Fluoro Analog Non-Fluoro Analog 6-Nitro Analog
Molecular Weight 271.72 g/mol 253.73 g/mol 298.72 g/mol
Lipophilicity (LogP) Higher (due to -F) Moderate Lower (polar -NO₂)
Melting Point Not reported Not reported Not reported
Solubility Likely moderate in HCl Similar Reduced (polar nitro)

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

  • Key Steps: Spirocyclization: Base-catalyzed reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone to form the spiro intermediate . Deprotection and Salt Formation: Boc removal with trifluoroacetic acid (TFA), followed by HCl treatment to yield the hydrochloride salt .
  • Challenges: Fluorination steps may require specialized reagents (e.g., Selectfluor), increasing synthetic complexity compared to non-fluorinated analogs .

Anticancer Potential

  • Non-Fluoro Analog: Demonstrated cytotoxicity in spirochromanone derivatives, but fluorine may enhance bioavailability and target affinity .
  • 6-Nitro Analog: No direct data, but nitro groups often correlate with DNA intercalation or radical-mediated toxicity, differing from fluorine’s mechanism .

Molecular Docking Insights

  • Fluorine’s small size and electronegativity may allow optimal fitting into hydrophobic enzyme pockets (e.g., ACC’s active site), improving binding affinity compared to bulkier substituents .

Biological Activity

6-Fluorospiro[chroman-2,4'-piperidine]-HCl is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique spirocyclic structure that may confer specific pharmacological properties, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

The chemical formula for this compound is C13H14ClFN2O, with a molecular weight of approximately 252.71 g/mol. The compound's structure includes a chroman moiety fused with a piperidine ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a selective agonist at the 5-HT2C receptor, which is implicated in several physiological processes, including mood regulation and appetite control.

Key Mechanisms:

  • Receptor Modulation : The compound exhibits selective binding to the 5-HT2C receptor, which may lead to downstream effects on G-protein signaling pathways.
  • Enzyme Inhibition : There are indications that this compound may inhibit certain kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity Studies

Recent research has focused on the structure-activity relationship (SAR) of spiro[chromane-2,4'-piperidine] derivatives, including this compound. These studies have highlighted its potential as an effective pharmacological agent.

Table 1: Summary of Biological Activity Findings

Study ReferenceBiological ActivityEC50 (nM)Emax (%)Notes
5-HT2C Agonist121.571.09Selective for 5-HT2C over other serotonin receptors
GPR119 Agonist54181Demonstrated efficacy in glucose tolerance tests in vivo

Case Studies

  • Study on GPR119 Agonism : A series of spiro[chromane-2,4'-piperidine] derivatives were evaluated for their ability to activate GPR119 receptors. The lead compound demonstrated significant agonistic activity with an EC50 value of 54 nM and an Emax of 181%, indicating strong potential for managing metabolic disorders such as type 2 diabetes .
  • Selectivity Profile : In comparative studies, this compound showed no activity towards the 5-HT2A or 5-HT2B receptors while maintaining potent agonistic effects at the 5-HT2C receptor. This selectivity is crucial for minimizing side effects associated with non-selective serotonin receptor modulation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluorospiro[chroman-2,4'-piperidine]-HCl?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. For example, tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate is synthesized via cyclization reactions, followed by fluorination at the 6-position and subsequent HCl salt formation. Key steps include Boc deprotection using HCl/dioxane and purification via column chromatography. Analytical validation using 1^1H NMR (400 MHz, DMSO-d6_6) and HRMS ensures structural fidelity .

Q. How should researchers safely handle and store this compound?

Store at 2–8°C in a dry environment to prevent degradation. Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Handle under fume hoods with adequate ventilation to minimize inhalation of dust or aerosols. Dispose of waste via licensed chemical disposal services .

Q. What analytical methods are used to confirm purity and structure?

  • Purity : TLC (silica gel GF254, ethyl acetate/hexane) and HPLC (C18 column, piperidine/HCl buffer-acetonitrile gradient).
  • Structural confirmation : 1^1H/13^{13}C NMR for functional group analysis, HRMS for molecular weight validation, and elemental analysis for stoichiometric verification .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Use anhydrous DMF or dichloromethane for moisture-sensitive steps.
  • Catalysis : Piperidine or sodium ethoxide can enhance reaction rates in nucleophilic substitutions.
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and reduces byproducts. Monitor intermediates via TLC to terminate reactions at optimal conversion points .

Q. What experimental designs are suitable for evaluating anticancer activity?

  • In vitro : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Include apoptosis markers (Annexin V/PI staining) and caspase-3/7 activation assays.
  • In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor suppression. Dose-response studies (1–100 mg/kg, oral/IP) with toxicity monitoring (liver/kidney histopathology) .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Substituent variation : Synthesize analogs with modified fluorination patterns (e.g., 7-fluoro or 8-nitro derivatives) or spiro-ring alterations.
  • Biological testing : Compare IC50_{50} values across analogs to identify critical pharmacophores.
  • Computational modeling : Perform molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR to predict binding affinities .

Q. How should researchers address gaps in toxicity and ecological data?

  • Acute toxicity : Conduct OECD 423 assays (oral, dermal) in rodents.
  • Ecotoxicology : Use Daphnia magna or Danio rerio models for LC50_{50} determination.
  • Degradation studies : Apply OECD 301B (ready biodegradability) and HPLC-MS to identify breakdown products .

Q. Methodological Considerations for Data Contradictions

Q. How to resolve discrepancies in reported synthetic yields or byproduct profiles?

  • Reproducibility : Validate reaction conditions (temperature, solvent purity) across labs.
  • Advanced characterization : Use LC-MS to identify trace byproducts and optimize purification protocols.
  • Cross-referencing : Compare synthetic routes in peer-reviewed studies (e.g., tert-butyl vs. benzyl protection strategies) to identify robust methodologies .

Properties

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYPEDTJUXAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Fluorospiro[chroman-2,4'-piperidine]-HCl
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
6-Fluorospiro[chroman-2,4'-piperidine]-HCl
6-Fluorospiro[chroman-2,4'-piperidine]-HCl

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